

Application Notes and Protocols: Synthesis and Characterization of 2,6-Dimethylcyclohexanone Oxime

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Compound of Interest

Compound Name: 2,6-Dimethylcyclohexanone

Cat. No.: B152311

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Abstract

This document provides a comprehensive guide to the synthesis and characterization of **2,6-dimethylcyclohexanone** oxime, an important intermediate in organic synthesis. The reaction involves the condensation of **2,6-dimethylcyclohexanone** with hydroxylamine hydrochloride. Detailed experimental protocols for the synthesis, purification, and characterization of the resulting oxime are presented. This application note also includes a summary of quantitative data and a mechanistic overview of the reaction, intended to support research and development in medicinal chemistry and materials science.

Introduction

The formation of oximes from ketones and aldehydes is a fundamental reaction in organic chemistry. Oximes are versatile synthetic intermediates, notably serving as precursors in the Beckmann rearrangement to produce amides and lactams, which are key components in the synthesis of polymers and pharmaceuticals.^{[1][2]} The reaction of **2,6-dimethylcyclohexanone** with hydroxylamine hydrochloride yields **2,6-dimethylcyclohexanone** oxime. This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released from

hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile. Both cis- and trans-isomers of **2,6-dimethylcyclohexanone** can be converted to their corresponding oximes.

Reaction Scheme

Figure 1: General reaction scheme for the formation of **2,6-dimethylcyclohexanone** oxime.

Experimental Protocols

Materials and Methods

Materials:

- **2,6-Dimethylcyclohexanone** (mixture of isomers, 98%)
- Hydroxylamine hydrochloride (99%)
- Sodium acetate (anhydrous, 99%)
- Ethanol (95%)
- Deionized water
- Hexane (for recrystallization)
- Dichloromethane (for extraction)
- Magnesium sulfate (anhydrous)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask

- Rotary evaporator
- Melting point apparatus
- FTIR spectrometer
- NMR spectrometer
- Mass spectrometer

Synthesis of 2,6-Dimethylcyclohexanone Oxime

A detailed procedure for the synthesis of **2,6-dimethylcyclohexanone** oxime is provided below, adapted from established methods for cyclohexanone oxime synthesis.

- **Preparation of the Reaction Mixture:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.144 mol) of hydroxylamine hydrochloride and 15.0 g (0.183 mol) of anhydrous sodium acetate in 50 mL of deionized water.
- **Addition of Ketone:** To this solution, add a solution of 15.0 g (0.119 mol) of **2,6-dimethylcyclohexanone** in 50 mL of 95% ethanol.
- **Reaction Conditions:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 hours.
- **Isolation of Crude Product:** After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization of the product. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water (2 x 20 mL).
- **Purification:** The crude **2,6-dimethylcyclohexanone** oxime can be purified by recrystallization. Dissolve the solid in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator. A melting point of 77-78 °C has been reported for the pure cis-oxime.[3]

Data Presentation

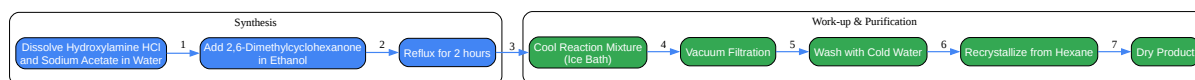
The following table summarizes the key quantitative data for the starting material and the expected product. Please note that experimental yields may vary.

Compound	Molecular Formula	Molar Mass (g/mol)	Physical State	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
2,6-Dimethylcyclohexanone	C ₈ H ₁₄ O	126.20	Liquid	174-176	0.925	1.447
2,6-Dimethylcyclohexanone Oxime	C ₈ H ₁₅ NO	141.21	Solid	-	-	-

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2,6-dimethylcyclohexanone** oxime.

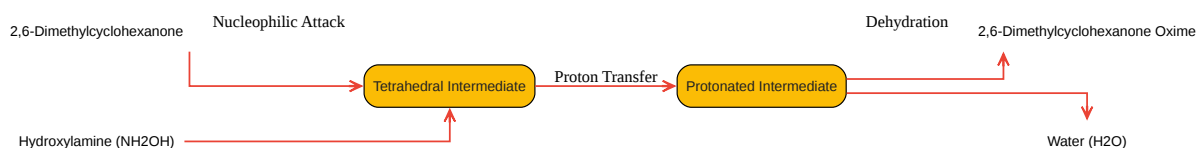


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Caption: Experimental workflow for the synthesis of **2,6-dimethylcyclohexanone** oxime.

Reaction Mechanism

The formation of the oxime involves a two-step mechanism: nucleophilic addition followed by dehydration.



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Caption: Simplified mechanism of oxime formation.

Conclusion

This application note provides a detailed protocol for the synthesis of **2,6-dimethylcyclohexanone** oxime. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting oxime is a valuable intermediate for further synthetic transformations, such as the Beckmann rearrangement, which is of significant interest in the development of novel polyamides and other functional materials. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this chemical transformation.

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References

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